![molecular formula C22H20N4O2 B3013515 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide CAS No. 952968-55-7](/img/structure/B3013515.png)

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

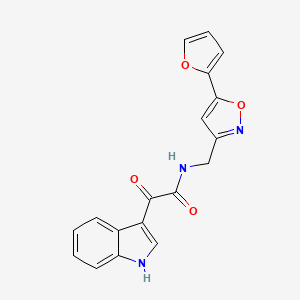

The compound "N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide" is a derivative of imidazo[1,2-b]pyridazine, which is a heterocyclic aromatic organic compound. This class of compounds has been studied for their potential central nervous system activities. In particular, the synthesis of similar compounds has been reported, where substituents on the phenyl ring have been varied to explore their biological activities, such as their ability to displace [3H]diazepam from rat brain membrane preparations .

Synthesis Analysis

The synthesis of related imidazo[1,2-b]pyridazine derivatives has been achieved through the reaction of 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide with different phenyl or pyridinyl substituents . Although the specific synthesis of "this compound" is not detailed in the provided papers, the general approach to synthesizing such compounds involves multi-step organic reactions, which may include amine oxidation, anilines coupling, and methoxy group introduction.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by a fused ring system that includes an imidazole ring joined to a pyridazine ring. The presence of a methoxy group and various phenyl or pyridinyl substituents can significantly influence the electronic distribution and, consequently, the biological activity of these molecules. The specific interactions of these compounds with biological targets, such as the displacement of diazepam, suggest a complex interplay between the structure and activity .

Chemical Reactions Analysis

The chemical reactivity of imidazo[1,2-b]pyridazine derivatives is influenced by the presence of the heterocyclic rings and substituent groups. These compounds can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, depending on the nature of the substituents and reaction conditions. The synthesis of related compounds has been facilitated by the use of ionic liquids, which act as both solvent and catalyst, indicating that these compounds can be synthesized under mild and environmentally friendly conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a methoxy group and other substituents can affect these properties, potentially improving the pharmacokinetic profile of these compounds. The use of ionic liquids in the synthesis of related compounds suggests that these derivatives can be obtained in good yields and with desirable physical and chemical characteristics .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study by Barlin (1986) explored the synthesis of various 3-alkoxy-6-halogeno-2-phenyl imidazo[1,2-b]pyridazines, including compounds similar to the one , demonstrating the methodology for creating these complex molecules (Barlin, 1986).

Pharmacological Activity and Central Nervous System Interactions

- Barlin et al. (1994) reported on the synthesis of 6-(alkylthio and chloro)-3-(methoxy, unsubstituted, and benzamidomethyl)-2-arylimidazo[1,2-b]pyridazines, including the testing of these compounds' ability to interact with the central nervous system, specifically their binding affinity to rat brain membranes (Barlin, Davies, Davis, & Harrison, 1994).

Potential Anti-Asthmatic Properties

- A study by Kuwahara et al. (1996) on imidazo[1,2-b]pyridazines found that certain derivatives showed potent anti-asthmatic activity, particularly in inhibiting platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs (Kuwahara, Kawano, Shimazu, Ashida, & Miyake, 1996).

Antimicrobial Applications

- Research by Shamroukh et al. (2013) investigated novel pyrazole and pyrazolopyrimidines, including derivatives of pyridazin, for their antimicrobial properties, suggesting potential applications in combating microbial infections (Shamroukh, Rashad, Ali, & Abdel-Megeid, 2013).

Melatonin Receptor Ligands

- El Kazzouli et al. (2011) designed and synthesized a novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands, indicating the potential use of similar compounds in regulating melatonin-related physiological processes (El Kazzouli, Griffon du Bellay, Berteina‐Raboin, Delagrange, Caignard, & Guillaumet, 2011).

Structural and Molecular Analysis

- Dhanalakshmi et al. (2018) analyzed the crystal structure and Hirshfeld surface of imidazo[1,2-a]pyridine derivatives, providing insights into the molecular and structural properties of such compounds, which is vital for understanding their interactions and potential applications (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Mécanisme D'action

Target of Action

Similar compounds with imidazo[1,2-b]pyridazin structures have been shown to inhibitRaf kinases , and serve as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) . These targets play crucial roles in cell signaling pathways, influencing cell growth and survival.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not provided in the search results. Therefore, it’s difficult to outline its impact on bioavailability. The molecular weight of the compound is358.401 , which could influence its pharmacokinetic properties.

Propriétés

IUPAC Name |

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-14-9-15(2)11-17(10-14)22(27)23-18-6-4-5-16(12-18)19-13-26-20(24-19)7-8-21(25-26)28-3/h4-13H,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEGQMQFKHMGMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)

![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)

![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)

![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)